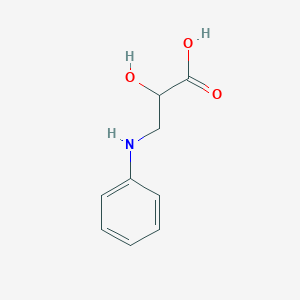

Phenylisoserine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H11NO3 |

|---|---|

Molekulargewicht |

181.19 g/mol |

IUPAC-Name |

3-anilino-2-hydroxypropanoic acid |

InChI |

InChI=1S/C9H11NO3/c11-8(9(12)13)6-10-7-4-2-1-3-5-7/h1-5,8,10-11H,6H2,(H,12,13) |

InChI-Schlüssel |

HOJZAHQWDXAPDJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NCC(C(=O)O)O |

Synonyme |

eta-phenylisoserine phenylisoserine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Basic Properties of (2R,3S)-Phenylisoserine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-Phenylisoserine and its derivatives are chiral compounds of significant interest in medicinal chemistry and drug development. Most notably, the N-benzoyl derivative of (2R,3S)-phenylisoserine forms the C-13 side chain of the potent anticancer drug, Paclitaxel (Taxol®)[1]. This side chain is crucial for the pharmacological activity of Paclitaxel, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis[2]. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of (2R,3S)-phenylisoserine, along with detailed experimental protocols and visual representations of key processes and relationships.

Chemical and Physical Properties

(2R,3S)-Phenylisoserine is a non-proteinogenic amino acid characterized by a phenyl group and two stereocenters. Its derivatives, particularly the N-benzoyl and N-Fmoc protected forms, are widely used in synthesis. The core physical and chemical data for (2R,3S)-phenylisoserine and its key derivatives are summarized in the tables below.

Table 1: Core Properties of (2R,3S)-Phenylisoserine and Derivatives

| Property | (2R,3S)-Phenylisoserine | N-Benzoyl-(2R,3S)-3-phenylisoserine | Fmoc-(2R,3S)-3-phenylisoserine |

| Molecular Formula | C₉H₁₁NO₃[3] | C₁₆H₁₅NO₄[4][5] | C₂₄H₂₁NO₅ |

| Molecular Weight | 181.19 g/mol [3] | 285.29 g/mol [4][5] | 403.43 g/mol |

| CAS Number | 136561-53-0[3] | 132201-33-3[4][5] | 252206-27-2 |

| Appearance | - | White to off-white powder | Off-white powder |

| Melting Point | - | 169-172 °C[6][7] | 191-199 °C |

| Optical Rotation | - | [α]20/D −40° (c = 1.0 in ethanol)[6] | [α]D20 = +15 ± 2º (c=1 in 80% C₂H₅OH) |

Table 2: Spectral Data Summary for N-Benzoyl-(2R,3S)-3-phenylisoserine

| Spectral Data | Description |

| ¹H NMR | Spectra available on PubChem.[4] |

| ¹³C NMR | Spectra available on PubChem.[4] |

| Mass Spectrometry | Detailed mass spectrometry data is available on PubChem, showing precursor ions such as [M+Na]⁺.[4] |

| IR Spectra | FTIR spectra available on PubChem.[4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of (2R,3S)-phenylisoserine derivatives, as well as for assessing their biological activity.

Synthesis and Purification

2.1.1. Asymmetric Synthesis of (2R,3S)-N-Benzoyl-3-phenylisoserine Methyl Ester

This protocol is adapted from methodologies described in patent literature, employing an asymmetric synthesis approach to achieve the desired stereochemistry.

-

Step 1: Aldehyde-Imine Condensation: An (R)-proline catalyst is utilized for the enantioselective addition of an aldehyde to N-(phenylmethylene)benzamide. This reaction sets the stereochemistry at the two adjacent chiral centers.

-

Step 2: Oxidation: The resulting protected α-hydroxy-β-benzoylaminoaldehyde is then oxidized to the corresponding carboxylic acid derivative.

-

Step 3: Esterification: The carboxylic acid is subsequently esterified, for example with diazomethane, to yield the methyl ester.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and heptane[8]. Chiral HPLC can be employed to confirm the enantiomeric purity.

2.1.2. Purification by Recrystallization

-

Solvent Selection: A solvent or solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is chosen. For (2R,3S)-N-benzoyl-3-phenylisoserine, a mixture of ethyl acetate and heptane has been reported to be effective[8].

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot solvent mixture.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum.

-

Characterization Methods

2.2.1. Determination of Melting Point

The melting point is a crucial indicator of purity.

-

Apparatus: A standard melting point apparatus is used.

-

Procedure:

-

A small, finely powdered sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

2.2.2. Measurement of Optical Rotation

Optical rotation confirms the stereochemical identity of the compound.

-

Apparatus: A polarimeter.

-

Procedure:

-

A solution of the compound of known concentration is prepared in a suitable solvent (e.g., ethanol).

-

The polarimeter cell is filled with the solution.

-

The angle of rotation of plane-polarized light is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

2.2.3. Chiral HPLC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is used to determine the enantiomeric excess of the synthesized compound[9][10].

-

Column: A chiral stationary phase (CSP) column is used. The choice of column depends on the specific derivative being analyzed.

-

Mobile Phase: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is used. Additives like diethylamine or trifluoroacetic acid may be used for basic or acidic compounds, respectively.

-

Procedure:

-

The sample is dissolved in the mobile phase.

-

The sample is injected onto the chiral HPLC column.

-

The enantiomers are separated based on their differential interaction with the chiral stationary phase.

-

The retention times of the two enantiomers are recorded, and the enantiomeric excess is calculated from the peak areas.

-

Biological Activity Assays

2.3.1. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Lines: A panel of human cancer cell lines can be used (e.g., breast cancer lines like MCF-7 or SK-BR-3).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated[11].

-

Biological Role and Mechanism of Action

The primary biological significance of (2R,3S)-phenylisoserine lies in its role as a key component of Paclitaxel. The N-benzoyl-3-phenylisoserine side chain at the C-13 position of the baccatin III core is essential for the anticancer activity of Paclitaxel[12].

Mechanism of Action of Paclitaxel:

Paclitaxel's mechanism of action involves its binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization. The disruption of normal microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death)[2].

Role of the (2R,3S)-Phenylisoserine Side Chain:

The phenylisoserine side chain plays a critical role in the binding of Paclitaxel to tubulin[13]. Structure-activity relationship studies have shown that modifications to this side chain can significantly impact the drug's efficacy. The stereochemistry of the side chain is crucial, and the (2R,3S) configuration is optimal for activity. The 2'-hydroxyl group of the side chain is also essential for binding and activity, likely through hydrogen bonding interactions with the tubulin protein[14].

While the this compound moiety itself is not the sole determinant of activity, its presence and correct configuration are indispensable for the potent anticancer effects of Paclitaxel. Some derivatives of N-benzoyl-3-phenylisoserine have been reported to exhibit cytotoxic, antiviral, and immunomodulatory activities[1]. The immunomodulatory effects of taxanes, including Paclitaxel, are an area of active research, with evidence suggesting they can stimulate an anti-tumor immune response[15][16][17].

Visualizations

Diagram 1: Asymmetric Synthesis Workflow

Caption: Workflow for the asymmetric synthesis of the target compound.

Diagram 2: Experimental Workflow for Purity and Identity Confirmation

Caption: Experimental workflow for confirming the purity and identity of the synthesized compound.

Diagram 3: Role in Paclitaxel's Mechanism of Action

References

- 1. N-Benzoyl-(2R,3S)-3-phenylisoserine | Antiviral | TargetMol [targetmol.com]

- 2. Crystal and molecular structure of paclitaxel (taxol) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Phenylisoserine, (2R,3S)- | C9H11NO3 | CID 7020763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Benzoyl-3-phenylisoserine, (2R,3S)- | C16H15NO4 | CID 2762289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. N-Benzoyl-(2R,3S)-3-phenylisoserine 98 132201-33-3 [sigmaaldrich.com]

- 7. N-Benzoyl-(2R, 3S)-3-phenylisoserine, taxol side chain [myskinrecipes.com]

- 8. US8106231B2 - Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. scielo.br [scielo.br]

- 12. Relationship between the structures of taxane derivatives and their microtubule polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The immunological effects of taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Immune changes in patients with advanced breast cancer undergoing chemotherapy with taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Component: A Technical Guide to the Discovery and History of Phenylisoserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylisoserine, a non-proteinogenic amino acid, holds a significant place in the history of medicinal chemistry, primarily due to its critical role as the C-13 side chain of the blockbuster anticancer drug, Paclitaxel (Taxol®)[1][2][3][4]. The discovery and subsequent synthetic endeavors to obtain stereochemically pure this compound were pivotal in the development of a semi-synthetic route to Paclitaxel, transforming a scarce natural product into a widely accessible therapeutic agent. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic methodologies of this compound, tailored for professionals in the field of drug discovery and development.

The Discovery of this compound and its Link to Paclitaxel

The story of this compound is inextricably linked to the discovery and development of Paclitaxel. The anti-tumor activity of an extract from the bark of the Pacific yew tree (Taxus brevifolia) was first identified in 1963[5]. The active compound, Paclitaxel, was isolated in 1969, and its structure was elucidated in 1971[5]. A key structural feature of Paclitaxel is the ester-linked N-benzoyl-(2R,3S)-3-phenylisoserine side chain at the C-13 position of the complex diterpenoid core, baccatin III[1][2][3][6].

Early structure-activity relationship (SAR) studies revealed that this side chain is essential for the compound's potent anticancer activity, which stems from its unique mechanism of action: the promotion of microtubule assembly and stabilization, leading to cell cycle arrest and apoptosis[4][6][7][]. This realization spurred intense research efforts to synthesize the this compound side chain in an optically pure form. The development of a practical semi-synthetic route, attaching a synthetic side chain to the more readily available baccatin III, was a major breakthrough in making Paclitaxel a viable drug[3][5].

Synthetic Methodologies for this compound

The synthesis of the N-benzoyl-(2R,3S)-3-phenylisoserine side chain has been a significant focus of organic synthesis research. The primary challenge lies in controlling the stereochemistry at the C2' and C3' positions to obtain the desired (2'R, 3'S) diastereomer. Several successful strategies have been developed.

Asymmetric Synthesis via β-Lactams (Staudinger Cycloaddition)

One of the most prominent methods for the asymmetric synthesis of the Taxol side chain involves the Staudinger cycloaddition of a ketene with an imine to form a β-lactam (azetidin-2-one) intermediate[7][9]. This four-membered ring can then be hydrolyzed to yield the desired this compound derivative.

Key Features:

-

Diastereoselectivity: A common challenge is achieving high cis-diastereoselectivity during the β-lactam formation, as the trans-diastereomer can be a significant side product[9].

-

Chiral Auxiliaries: The use of chiral auxiliaries on the imine or ketene component allows for enantioselective synthesis.

-

Protecting Groups: Protecting groups, such as silyl ethers for the hydroxyl group and a benzoyl group for the nitrogen, are crucial to prevent side reactions[9].

Experimental Protocol: Generalized β-Lactam Strategy [7][9]

-

Imine Formation:

-

Dissolve the desired aldehyde (e.g., benzaldehyde) and a chiral amine in a non-polar solvent such as toluene.

-

Add a drying agent (e.g., anhydrous MgSO₄).

-

Stir the mixture at room temperature until imine formation is complete, monitoring the reaction by Thin Layer Chromatography (TLC) or ¹H NMR.

-

Filter off the drying agent and use the resulting imine solution directly in the next step.

-

-

Ketene Generation and Cycloaddition:

-

Cool the imine solution to 0 °C under an inert atmosphere (e.g., Argon).

-

In a separate flask, dissolve the appropriate acid chloride (e.g., acetoxyacetyl chloride) in the same non-polar solvent.

-

Slowly add the acid chloride solution to the cooled imine solution.

-

Allow the reaction to proceed, monitoring for the formation of the β-lactam.

-

-

Hydrolysis of the β-Lactam:

-

Once the cycloaddition is complete, the β-lactam is isolated and purified.

-

The ester group is hydrolyzed under basic conditions (e.g., using sodium carbonate in aqueous methanol) to afford the corresponding carboxylic acid.

-

The β-lactam ring is then opened under acidic or basic conditions to yield the this compound derivative.

-

Asymmetric Dihydroxylation

Another effective approach utilizes the Sharpless asymmetric dihydroxylation of a cinnamate ester. This method introduces the two hydroxyl groups in a stereocontrolled manner, which are then further functionalized to produce the desired amino alcohol.

Key Features:

-

High Enantioselectivity: This method is known for providing high enantiomeric excess (ee)[10].

-

Commercially Available Reagents: The use of commercially available AD-mix reagents simplifies the procedure[9].

Experimental Protocol: Asymmetric Dihydroxylation of a Cinnamate Ester [9]

-

Reaction Setup:

-

In a round-bottom flask, prepare a 1:1 solvent mixture of t-butanol and water.

-

Add the AD-mix-β (for the desired stereoisomer) to the solvent mixture.

-

Stir the mixture at room temperature until all solids have dissolved, resulting in a clear solution.

-

Cool the solution to 0 °C in an ice bath.

-

-

Substrate Addition:

-

Dissolve the cinnamate ester substrate in the t-butanol/water solvent system.

-

Add the substrate solution to the cooled AD-mix solution with vigorous stirring.

-

-

Reaction and Quenching:

-

Allow the reaction to stir at 0 °C, monitoring the progress by TLC.

-

Once the reaction is complete, quench it by adding a solid sulfite salt (e.g., sodium sulfite).

-

Allow the mixture to warm to room temperature and stir until the color changes, indicating the quenching of the osmate ester.

-

-

Workup and Purification:

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diol by chromatography.

-

Chemoenzymatic Synthesis

Chemoenzymatic methods have also been successfully employed to produce optically active precursors for the Taxol side chain[3]. These approaches often involve the use of enzymes, such as lipases, to perform enantioselective transformations.

Key Features:

-

High Enantioselectivity: Enzymatic reactions can provide very high enantiomeric excess.

-

Mild Reaction Conditions: These reactions are typically carried out under mild conditions, which can be advantageous for sensitive substrates.

Experimental Protocol: Lipase-Mediated Enantioselective Transesterification [11]

-

Enzyme Immobilization:

-

Immobilize a suitable lipase (e.g., from Pseudomonas sp.) on a solid support.

-

-

Transesterification Reaction:

-

Dissolve the racemic trans-β-phenylglycidic ester in an organic solvent.

-

Add an acyl donor (e.g., isopropenyl acetate) and the immobilized lipase.

-

Allow the reaction to proceed at a controlled temperature, monitoring the conversion by chiral HPLC.

-

-

Separation and Further Synthesis:

-

Once the desired conversion is reached, filter off the enzyme.

-

Separate the unreacted ester (one enantiomer) from the acylated product (the other enantiomer) by chromatography.

-

The enantiomerically enriched ester can then be converted to the corresponding this compound derivative.

-

Organocatalytic Approaches

More recently, organocatalytic methods have emerged as a powerful tool for the asymmetric synthesis of the Taxol side chain. For example, (R)-proline has been used to catalyze the addition of aldehydes to N-(phenylmethylene)benzamides, yielding protected α-hydroxy-β-benzoylaminoaldehydes with high enantioselectivity (92-99% ee)[12]. These intermediates can then be oxidized to the corresponding this compound derivatives[12].

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic approaches to this compound derivatives.

| Synthetic Method | Key Intermediate | Yield (%) | Enantiomeric Excess (ee) (%) | Reference(s) |

| Asymmetric Dihydroxylation | Diol | 72 | 99 (after recrystallization) | [10] |

| Organocatalytic Aldehyde Addition | α-hydroxy-β-benzoylaminoaldehyde | - | 92-99 | [12] |

| Chiral Ester Enolate-Imine Cyclocondensation | 3-hydroxy-4-aryl-β-lactam | - | >96 | [13] |

Biological Activity and Mechanism of Action

The biological significance of this compound is predominantly realized in its role within the Paclitaxel molecule. The N-benzoyl-(2R,3S)-3-phenylisoserine side chain is crucial for Paclitaxel's ability to bind to the β-tubulin subunit of microtubules[4]. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The disruption of the normal dynamic instability of microtubules leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis[4][6][].

While the this compound moiety itself exhibits some cytotoxic, antiviral, and immunomodulatory activities, its primary importance lies in its contribution to the potent anticancer effects of Paclitaxel[14][15].

Visualizing Synthetic and Biological Pathways

Synthetic Workflow: Asymmetric Synthesis via β-Lactam

Caption: A generalized workflow for the asymmetric synthesis of this compound utilizing a β-lactam intermediate formed via Staudinger cycloaddition.

Biological Mechanism: Paclitaxel's Action on Microtubules

References

- 1. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Derivatives Of ?-phenylisoserine Side Chain Of Paclitaxel (taxol) With Varying Hydrophobicity [journalijar.com]

- 5. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of biologically active taxol analogues with modified this compound side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of the C-13 Side-Chain of Taxol: Ingenta Connect [ingentaconnect.com]

- 11. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]

- 12. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. N-Benzoyl-(2R,3S)-3-phenylisoserine | Antiviral | TargetMol [targetmol.com]

- 15. N-Benzoyl-(2R,3S)-3-phenylisoserine - Immunomart [immunomart.com]

The Phenylisoserine Core: A Scaffold of Significant Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylisoserine scaffold is a key structural motif found in a variety of biologically active molecules, most notably in the potent anticancer agent paclitaxel (Taxol®). Its unique stereochemistry and functional groups make it a critical pharmacophore for interacting with various biological targets, leading to a wide spectrum of therapeutic effects. This technical guide provides a comprehensive overview of the biological significance of the this compound core, detailing its role in medicinal chemistry, its mechanisms of action, and the experimental methodologies used to evaluate its activity.

The this compound Core in Anticancer Therapy: The Taxol Story

The most prominent example of the biological importance of the this compound core is its presence as the C-13 side chain of paclitaxel.[1][2][3] This side chain, specifically the (2R,3S)-N-benzoyl-3-phenylisoserine moiety, is essential for the potent antitumor activity of Taxol and its analogues.[2][4]

Mechanism of Action: Microtubule Stabilization and Cell Cycle Arrest

Paclitaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[5] This binding event stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics is catastrophic for rapidly dividing cancer cells, as it arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis. The this compound side chain plays a crucial role in the binding affinity of paclitaxel to β-tubulin, with modifications to this chain significantly impacting its anticancer potency.[5][6]

A visual representation of the signaling pathway leading to cell cycle arrest induced by microtubule stabilization is provided below.

Structure-Activity Relationship and Analogue Development

Extensive research has focused on modifying the this compound side chain of paclitaxel to improve its therapeutic index, overcome drug resistance, and enhance its water solubility. Structure-activity relationship (SAR) studies have revealed that the stereochemistry at the C-2' and C-3' positions of the this compound moiety is critical for activity. Modifications at the N-benzoyl group and the 3'-phenyl group have led to the development of numerous analogues with varying potencies.

Table 1: Cytotoxicity of Paclitaxel and its Analogues with Modified this compound Side Chains

| Compound | Modification on this compound Side Chain | Cell Line | IC50 (µM) | Reference |

| Paclitaxel | N-benzoyl-3-phenylisoserine | A549 (Lung) | 0.002-0.05 | [7] |

| MCF-7 (Breast) | 3.81 ± 0.013 | [1] | ||

| HeLa (Cervical) | 2.85 ± 0.257 | [1] | ||

| Docetaxel | N-tert-butoxycarbonyl-3-phenylisoserine | Various | Generally more potent than paclitaxel | [6] |

| 1a'-homotaxol | One carbon homologated side chain | - | >27 times less active than paclitaxel in microtubule assembly | [6] |

| N3 Compound | 1,2,3-triazole ring addition | MCF-7 (Breast) | 66.85 µg/mL | |

| HDFn (Normal Fibroblast) | 70.74 µg/mL |

Emerging Therapeutic Applications of the this compound Core

Beyond its established role in anticancer therapy, the this compound scaffold is being explored for a range of other therapeutic applications, demonstrating its versatility as a pharmacophore.

Antiviral Activity: Inhibition of SARS-CoV-2 3CL Protease

Recent studies have identified this compound derivatives as potential inhibitors of the SARS-CoV-2 3CL protease (Mpro), an essential enzyme for viral replication. Docking simulations and in vitro assays have shown that these compounds can bind to the active site of the protease, inhibiting its function.

Table 2: Inhibitory Activity of this compound Derivatives against SARS-CoV-2 3CL Protease

| Compound | Target | IC50 (µM) | Reference |

| SK80 | SARS-CoV 3CL R188I mutant protease | 43 | [8] |

| Compound k3 | SARS-CoV-2 3CL protease | 0.010 | [9] |

| Compound c1 | SARS-CoV-2 3CL protease | 4.736 | [9] |

| Compound n2 | SARS-CoV-2 3CL protease | 9.984 | [9] |

| Compound A2 | SARS-CoV-2 3CL protease | 13.21 | [9] |

The workflow for identifying and validating such inhibitors is outlined below.

Histone Deacetylase (HDAC) Inhibition

Phenylisoxazole derivatives, which can be considered as constrained analogues of this compound, have been investigated as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their dysregulation is implicated in cancer and other diseases. Certain phenylisoxazole-based compounds have shown potent inhibitory activity against HDAC1 and antiproliferative effects in cancer cell lines.

Table 3: Inhibitory Activity of Phenylisoxazole Derivatives against HDACs and Cancer Cells

| Compound | Target/Cell Line | Activity | Reference |

| Compound 17 | HDAC1 | 86.78% inhibition at 1000 nM | [10][11][12] |

| Compound 17 | PC3 (Prostate Cancer) | IC50 = 5.82 µM | [10][11][12] |

| Compound 10 | PC3 (Prostate Cancer) | IC50 = 9.18 µM | [10][11] |

| Compound 23 | HDAC6 | IC50 = 700 nM | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of N-Benzoyl-(2R,3S)-phenylisoserine

A representative synthetic protocol for the Taxol side chain is as follows:

-

Coupling Reaction: A chiral imine, N-[(S)-methylbenzyl]benzaldimine, is coupled with (Z)-alpha-methoxy trimethylsilyl ketene acetal.

-

Lactamization: The resulting product undergoes lactamization.

-

Demethylation: The methoxy group is demethylated.

-

Methanolysis: The lactam is opened via methanolysis.

-

N-Benzoylation: The final step involves N-benzoylation to yield N-benzoyl-(2R,3S)-phenylisoserine methyl ester.

Note: This is a generalized protocol. For specific reaction conditions, including solvents, temperatures, and catalysts, please refer to the cited literature.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote or inhibit the polymerization of tubulin into microtubules.

-

Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., PIPES, MgCl2, EGTA), test compound, and a positive control (e.g., paclitaxel).

-

Procedure: a. Prepare a reaction mixture containing tubulin and polymerization buffer in a 96-well plate. b. Add the test compound at various concentrations. c. Initiate polymerization by adding GTP and incubating the plate at 37°C. d. Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: The rate and extent of polymerization are calculated from the absorbance curves. IC50 values for inhibitors or EC50 values for promoters can be determined.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

-

Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

SARS-CoV-2 3CL Protease Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the 3CL protease.

-

Reagents: Recombinant 3CL protease, a fluorogenic peptide substrate, assay buffer, and the test compound.

-

Procedure: a. In a 96-well plate, pre-incubate the 3CL protease with various concentrations of the this compound derivative. b. Initiate the enzymatic reaction by adding the fluorogenic substrate. c. Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the protease results in an increase in fluorescence.

-

Data Analysis: The rate of the enzymatic reaction is determined from the fluorescence signal. The IC50 value is calculated by plotting the reaction rate against the inhibitor concentration.

Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the inhibition of HDAC enzymatic activity.

-

Reagents: Recombinant HDAC enzyme, a fluorogenic or colorimetric HDAC substrate, assay buffer, and the test compound.

-

Procedure: a. Pre-incubate the HDAC enzyme with various concentrations of the phenylisoxazole derivative in a 96-well plate. b. Add the HDAC substrate to initiate the reaction. c. After a specific incubation period, add a developer solution that generates a fluorescent or colorimetric signal proportional to the amount of deacetylated substrate. d. Measure the signal using a plate reader.

-

Data Analysis: The IC50 value is determined by analyzing the dose-response curve of the inhibitor.

Conclusion

The this compound core is a privileged scaffold in medicinal chemistry, with its significance firmly established through the remarkable success of paclitaxel in cancer therapy. The ongoing exploration of its derivatives continues to unveil new therapeutic possibilities, from combating viral infections to modulating epigenetic pathways. The detailed understanding of its structure-activity relationships and the application of robust experimental protocols are crucial for the rational design of novel and more effective therapeutic agents based on this versatile chemical entity. This guide provides a foundational resource for researchers dedicated to harnessing the full potential of the this compound core in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploration of phenolic acid derivatives as inhibitors of SARS-CoV-2 main protease and receptor binding domain: potential candidates for anti-SARS-CoV-2 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Benzoyl-(2R, 3S)-3-phenylisoserine, taxol side chain [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and NMR-driven conformational analysis of taxol analogues conformationally constrained on the C13 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity studies of antitumor taxanes: synthesis of novel C-13 side chain homologated taxol and taxotere analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and evaluation of this compound derivatives for the SARS-CoV 3CL protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]

- 11. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

Phenylisoserine Derivatives: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylisoserine and its derivatives represent a critical pharmacophore in medicinal chemistry, most notably as the essential side chain of the blockbuster anticancer drug, paclitaxel (Taxol®) and its analogues. The unique structural features of the this compound moiety are pivotal for the biological activity of these compounds, primarily through their interaction with tubulin, leading to the stabilization of microtubules and subsequent cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their application in the development of novel therapeutics. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.

Synthesis of this compound Derivatives

The asymmetric synthesis of this compound derivatives is a key step in the production of paclitaxel and its analogues. A common and effective method involves the synthesis of a β-lactam intermediate, specifically a 3-hydroxy-4-aryl-2-azetidinone, which serves as a chiral precursor to the this compound side chain.

Experimental Protocol: Synthesis of (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone

This protocol describes a general procedure for the synthesis of a key β-lactam intermediate.

Materials:

-

Benzaldehyde

-

(R)-N-(p-methoxyphenyl)benzylideneamine

-

Triethylamine (Et3N)

-

Acetyl chloride

-

Zinc metal (dust)

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve benzaldehyde and (R)-N-(p-methoxyphenyl)benzylideneamine in CH2Cl2. Add Et3N and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

[2+2] Cycloaddition: Cool the reaction mixture to -78 °C. Slowly add a solution of acetyl chloride in CH2Cl2. Allow the reaction to stir at -78 °C for 3-5 hours.

-

Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of NaHCO3. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Purification: Remove the solvent under reduced pressure. The crude product, a cis/trans mixture of the N-(p-methoxyphenyl)-β-lactam, is purified by column chromatography on silica gel.

-

Deprotection: Dissolve the purified β-lactam in a mixture of MeOH and water. Add zinc dust and a catalytic amount of HCl. Stir the mixture at room temperature for 1-2 hours.

-

Final Purification: Filter the reaction mixture to remove the zinc dust. Neutralize the filtrate with a saturated aqueous solution of NaHCO3. Extract the product with CH2Cl2. Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone. The product can be further purified by recrystallization.

Workflow for this compound Side-Chain Synthesis and Coupling to Baccatin III

Phenylisoserine Structure-Activity Relationship: A Deep Dive into a Critical Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylisoserine is a crucial chiral building block in medicinal chemistry, most famously recognized as the C-13 side chain of the potent anticancer drug Paclitaxel (Taxol). The unique structural arrangement of this amino acid derivative is fundamental to the biological activity of Taxol and a host of other pharmacologically active compounds. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound derivatives, focusing on their role as microtubule-targeting agents. We will delve into the quantitative data driving our understanding of this pharmacophore, detail key experimental protocols for its study, and visualize the complex signaling pathways it influences.

The core structure of N-acyl-phenylisoserine, characterized by a phenyl group at the C-3 position and a hydroxyl group at the C-2' position, provides a scaffold for extensive modification. The substituents on the phenyl ring, the nature of the N-acyl group, and the stereochemistry of the molecule all play pivotal roles in modulating its biological activity. Understanding these relationships is paramount for the rational design of novel therapeutics with enhanced efficacy and improved pharmacological profiles.

Structure-Activity Relationship of this compound Derivatives

The biological activity of this compound derivatives, particularly in the context of their microtubule-stabilizing effects, is highly sensitive to structural modifications. The following sections and tables summarize the key SAR findings based on available quantitative data.

The Critical Role of the 2'-Hydroxyl Group

A central theme in the SAR of this compound-containing compounds is the indispensable nature of the 2'-hydroxyl group. Quantitative analysis of Paclitaxel analogs has demonstrated that the removal of this single functional group leads to a dramatic loss of activity.[1][2]

Table 1: Impact of 2'-Hydroxyl Group Deletion on Biological Activity

| Compound | Key Structural Feature | Microtubule Binding Affinity (Relative to Paclitaxel) | Tubulin Assembly Efficacy | Cytotoxicity |

| Paclitaxel | Contains 2'-OH group | 1 | High | High |

| 2'-deoxy-Paclitaxel | Lacks 2'-OH group | >100-fold lower | Significantly reduced | Significantly reduced |

| N-debenzoyl-2'-deoxy-Paclitaxel | Lacks 2'-OH and N-benzoyl groups | No detectable binding | Inactive | Inactive |

| Baccatin III | Paclitaxel core without the side chain | ~300-fold lower than Paclitaxel | Very low | Very low |

Data compiled from multiple sources indicating the critical nature of the 2'-OH group for microtubule interaction and cytotoxicity.[1][2]

Molecular dynamics simulations suggest that the 2'-OH group of Paclitaxel forms a persistent hydrogen bond with the D26 residue within its binding site on β-tubulin.[1][2] The absence of this interaction in 2'-deoxy-Paclitaxel is believed to be the primary reason for its significantly lower binding affinity and, consequently, its reduced biological activity.[1][2]

Influence of Substituents on the Phenyl Rings

Modifications to the phenyl rings of the this compound side chain have been explored to enhance potency and overcome drug resistance.

Table 2: Structure-Activity Relationship of Paclitaxel Analogs with Modified Phenyl Rings

| Analog | Modification | Cytotoxicity against B16 Melanoma Cells | Reference |

| Paclitaxel | Unsubstituted Phenyl Rings | Comparable to analogs | [3] |

| Analog 2 | N-(p-chlorobenzoyl) at C-3' | Comparable to Paclitaxel | [3] |

| Analog 3 | p-chlorophenyl at C-3 | Comparable to Paclitaxel | [3] |

This table summarizes the activity of early analogs where simple halogen substitutions on the phenyl rings did not lead to a significant change in activity compared to the parent compound, Paclitaxel.

While the initial exploration of simple halogenated analogs did not yield compounds with vastly superior activity, this area remains a key focus for developing next-generation taxanes. The goal is to identify substitutions that can enhance binding affinity, improve water solubility, or circumvent efflux pump-mediated resistance mechanisms.

Experimental Protocols

Synthesis of N-Acyl-Phenylisoserine Derivatives

A common and effective method for the asymmetric synthesis of the this compound side chain involves the ester enolate-imine cyclocondensation to form a β-lactam intermediate.[3]

Protocol: Asymmetric Synthesis of 3-Hydroxy-4-aryl-2-azetidinone

-

Imine Formation: React an appropriate aromatic aldehyde with an amine to form the corresponding imine.

-

Enolate Formation: Treat an ester (e.g., ethyl acetate) with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the ester enolate.

-

Cyclocondensation: Add the imine to the solution of the ester enolate. The enolate will attack the imine, leading to a cyclization reaction that forms the β-lactam ring with the desired stereochemistry.

-

Purification: Quench the reaction and purify the resulting 3-hydroxy-4-aryl-2-azetidinone by chromatography.

Protocol: Acylation and Coupling to Baccatin III Derivatives

-

Acylation: Acylate the synthesized 2-azetidinone with the desired acyl chloride (e.g., benzoyl chloride, p-chlorobenzoyl chloride) in the presence of a base like pyridine to form the N-acyl-β-lactam.[3]

-

Coupling: Couple the N-acyl-β-lactam to a protected baccatin III derivative, such as 7-(triethylsilyl)baccatin III, using a coupling agent like 4-dimethylaminopyridine (DMAP) in pyridine.[3]

-

Deprotection: Remove the protecting groups (e.g., triethylsilyl) to yield the final Paclitaxel analog.

Biological Evaluation Protocols

Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.

-

Reagent Preparation:

-

Purified tubulin protein is kept on ice to prevent spontaneous polymerization.

-

A polymerization buffer (e.g., General Tubulin Buffer containing GTP) is prepared.

-

The test compound is dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

The tubulin solution is mixed with the polymerization buffer and the test compound in a microplate well.

-

The plate is incubated at 37 °C to initiate polymerization.

-

The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

-

-

Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control (vehicle only). For microtubule-stabilizing agents, an increase in the rate and extent of polymerization is expected. For inhibitors, a decrease is observed. IC50 (for inhibitors) or EC50 (for stabilizers) values can be calculated.

Protocol: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is cytotoxic to a cancer cell line.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[4][5]

Signaling Pathways and Logical Relationships

The primary mechanism of action of Paclitaxel and its analogs containing the this compound side chain is the stabilization of microtubules, which disrupts the normal dynamics of the microtubule network. This interference leads to cell cycle arrest and ultimately apoptosis.

Caption: Microtubule dynamics and the intervention of this compound-based stabilizers.

This diagram illustrates the dynamic equilibrium between tubulin polymerization and depolymerization, a process regulated by GTP hydrolysis. This compound-containing microtubule stabilizers, such as Paclitaxel, bind to the β-tubulin subunit of assembled microtubules. This binding event inhibits depolymerization, leading to the formation of hyperstabilized, non-functional microtubules. The disruption of normal microtubule dynamics causes a prolonged block in the G2/M phase of the cell cycle, which in turn triggers the apoptotic cell death cascade.

Conclusion

The this compound side chain represents a remarkable pharmacophore, the subtle structural nuances of which have a profound impact on biological activity. The quantitative SAR data accumulated over years of research have solidified the understanding of key features, such as the essential 2'-hydroxyl group, that govern its interaction with its biological target, tubulin. The detailed experimental protocols provided herein offer a roadmap for the synthesis and evaluation of novel this compound derivatives. As our understanding of the intricate signaling pathways governing microtubule dynamics continues to grow, so too will the opportunities for the rational design of next-generation therapeutics that leverage the power of the this compound scaffold. Future research will undoubtedly focus on fine-tuning the structure to enhance efficacy against resistant cancers, improve pharmacokinetic properties, and explore novel therapeutic applications beyond oncology.

References

- 1. Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of biologically active taxol analogues with modified this compound side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

The Natural Occurrence of Phenylisoserine Analogs: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the natural occurrence of phenylisoserine and its analogs. It is intended for researchers, scientists, and drug development professionals working in the fields of natural products chemistry, pharmacology, and medicinal chemistry. This document details the known natural sources, biosynthesis, and quantitative data of key this compound derivatives. Furthermore, it furnishes detailed experimental protocols for the isolation, purification, and quantification of these valuable compounds. Special emphasis is placed on N-benzoyl-(2R, 3S)-3-phenylisoserine, the crucial side chain of the anticancer drug paclitaxel (Taxol®), and Bestatin, a microbial dipeptide with immunostimulatory and enzyme-inhibiting properties.

Introduction

This compound is a β-amino acid characterized by a phenyl group and two chiral centers. Its derivatives are a class of natural products that have garnered significant attention due to their potent and diverse biological activities. The most prominent example is the N-benzoyl-(2R, 3S)-3-phenylisoserine side chain, which is an essential component for the anticancer activity of paclitaxel.[1] Beyond its role in complex diterpenoid alkaloids, simpler this compound analogs and related structures have been isolated from both plant and microbial sources, demonstrating a range of pharmacological effects. This guide aims to consolidate the current knowledge on the natural occurrence of these compounds, providing a valuable resource for their further investigation and potential therapeutic applications.

This compound Analogs in the Plant Kingdom: The Taxus Genus

The primary source of naturally occurring this compound analogs in the plant kingdom is the genus Taxus, commonly known as the yew tree. These plants are renowned for producing a plethora of complex diterpenoids, collectively known as taxanes, many of which are esterified with this compound derivatives.[2]

N-Benzoyl-(2R, 3S)-3-phenylisoserine: The Taxol® Side Chain

The most well-documented this compound analog is N-benzoyl-(2R, 3S)-3-phenylisoserine, the C-13 side chain of the blockbuster anticancer drug, paclitaxel (Taxol®).[3] While predominantly found esterified to the taxane core, the free side chain has also been isolated from the needles of the Himalayan Yew, Taxus baccata. This was the first report of its isolation as a distinct natural product.

This compound Methyl Ester

In addition to the N-benzoylated form, this compound methyl ester has been isolated from the bark of Taxus mairei.[4] This finding suggests that various simple derivatives of this compound may exist in yew species, potentially serving as precursors or degradation products of more complex taxanes.

Quantitative Data

The concentration of free this compound analogs in Taxus species is generally low. However, the abundance of paclitaxel and other taxanes provides an indirect measure of the biosynthetic capacity for the this compound moiety. The content of taxanes can vary significantly depending on the species, cultivar, plant part, and even the season.[5][6]

| Compound | Plant Source | Plant Part | Concentration (µg/g dry weight) | Reference |

| Paclitaxel | Taxus brevifolia | Bark | ~100 | [5] |

| Paclitaxel | Taxus baccata | Needles | 0 - 500 | [6] |

| 10-Deacetylbaccatin III | Taxus baccata | Needles | 0 - 4800 | [6] |

| Cephalomannine | Taxus baccata | Needles | 0 - 500 | [6] |

| Baccatin III | Taxus baccata | Needles | 0 - 500 | [6] |

Note: The concentrations of free this compound analogs are not well-documented and are presumed to be significantly lower than the major taxanes.

This compound Analogs from Microbial Sources: The Actinomycetes

The microbial world, particularly the phylum Actinobacteria, is a rich source of unique and bioactive secondary metabolites. Among these are compounds containing a this compound-like core.

Bestatin: A Dipeptide Analog

Bestatin, also known as Ubenimex, is a dipeptide consisting of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) and L-leucine.[7] It was first isolated from the culture filtrate of Streptomyces olivoreticuli.[8] Bestatin is a potent inhibitor of several aminopeptidases, including aminopeptidase N (CD13), and exhibits immunomodulatory and antitumor activities.[8][9] The complete genome of Streptomyces olivoreticuli has been sequenced, revealing the biosynthetic gene cluster responsible for Bestatin production.[9][10]

Quantitative Data

The production of Bestatin can be achieved through fermentation of Streptomyces olivoreticuli. While specific industrial-scale fermentation yields are proprietary, laboratory-scale production and recovery have been documented. Metabolic engineering strategies are being explored to enhance the synthesis of Bestatin in Streptomyces.[11]

| Compound | Microbial Source | Fermentation Yield | Reference |

| Bestatin | Streptomyces olivoreticuli | Not explicitly quantified in g/L in available literature, but recoverable in significant amounts for purification. | [8] |

Biosynthesis of this compound Analogs

The biosynthetic pathways leading to this compound and its derivatives have been a subject of intense research due to the pharmacological importance of the end products.

Biosynthesis of the Taxol® Side Chain

The biosynthesis of the N-benzoyl-(2R, 3S)-3-phenylisoserine side chain in Taxus species begins with the amino acid L-phenylalanine.

Caption: Biosynthesis of the Taxol® Side Chain.

The key steps involve:

-

Isomerization: Phenylalanine aminomutase (PAM), a MIO-dependent enzyme, catalyzes the conversion of L-α-phenylalanine to β-phenylalanine.[12][13][14]

-

Activation: A CoA ligase activates β-phenylalanine to β-phenylalanoyl-CoA.[15]

-

Acylation: Baccatin III O-phenylpropanoyltransferase (BAPT) attaches the β-phenylalanoyl moiety to the C-13 hydroxyl group of baccatin III.[16]

-

Hydroxylation and Benzoylation: Subsequent hydroxylation at the C-2' position and N-benzoylation by N-debenzoyltaxol N-benzoyltransferase (DBTNBT) complete the formation of the paclitaxel side chain.[17]

Biosynthesis of the AHPA Moiety in Bestatin

The biosynthesis of the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) core of Bestatin also originates from L-phenylalanine, but follows a different pathway involving the incorporation of a two-carbon unit from acetate.[18]

Caption: Biosynthesis of the AHPA Moiety in Bestatin.

Radio-labeling studies have shown that L-phenylalanine undergoes decarboxylation and condensation with a two-carbon unit derived from acetic acid to form the AHPA moiety.[18] This is then coupled with L-leucine via a peptide synthetase to yield Bestatin.[19]

Experimental Protocols

This section provides an overview of the methodologies for the isolation, purification, and quantification of this compound analogs.

Isolation and Purification of N-Benzoyl-(2R, 3S)-3-phenylisoserine from Taxus baccata

Workflow:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Drugs That Changed Society: Microtubule-Targeting Agents Belonging to Taxanoids, Macrolides and Non-Ribosomal Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antiplasmodial Activity of Hybrid Compounds Based on (2R,3S)-N-Benzoyl-3-phenylisoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of this compound methyl ester from the bark of Taxus mairei [agris.fao.org]

- 5. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Analgesic Activity of Bestatin as a Potent APN Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Complete Genome Sequence of Streptomyces olivoreticuli ATCC 31159 Which can Produce Anticancer Bestatin and Show Diverse Secondary Metabolic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EC 5.4.3.10 - phenylalanine aminomutase (L-beta-phenylalanine forming). [ebi.ac.uk]

- 13. Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase [mdpi.com]

- 14. Insight into the mechanism of aminomutase reaction: a case study of phenylalanine aminomutase by computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transcript profiling of jasmonate‐elicited Taxus cells reveals a β‐phenylalanine‐CoA ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular cloning and heterologous expression of the C-13 phenylpropanoid side chain-CoA acyltransferase that functions in Taxol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biosynthesis of an unusual amino acyl moiety contained in bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cytotoxic, Antiviral, and Immunomodulatory Activities of Phenylisoserine and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phenylisoserine is a molecule of significant interest in the field of medicinal chemistry, primarily due to its core structure being a key component of the potent anti-cancer drug, Paclitaxel (Taxol). While this compound itself has been noted for its biological activities, the majority of available research focuses on its N-acyl derivatives, particularly N-Benzoyl-(2R,3S)-3-phenylisoserine, the C-13 side chain of Taxol. This guide provides a comprehensive overview of the current understanding of the cytotoxic, antiviral, and immunomodulatory properties of this compound, with a necessary emphasis on its more extensively studied derivatives due to the limited availability of data on the core molecule. The guide includes available quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development efforts.

Cytotoxic Activities

The cytotoxic potential of this compound derivatives has been primarily explored in the context of cancer research. The N-benzoyl derivative, in particular, is crucial for the potent antitumor activity of Taxol.[1][2]

Quantitative Cytotoxicity Data

Quantitative data on the cytotoxicity of the core this compound molecule is scarce in publicly available literature. However, some data is available for its key derivative, N-Benzoyl-(2R,3S)-3-phenylisoserine.

| Compound | Cell Line | Assay Type | Result | Reference |

| N-Benzoyl-(2R,3S)-3-phenylisoserine | B16 Melanoma | Not Specified | 62% inhibition at 42 µM | [3] |

Note: The lack of extensive IC50 values for a range of cancer cell lines for this compound and its derivatives highlights a significant area for future research.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

-

This compound or its derivative (test compound)

-

Target cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS, sterile-filtered)[1]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]

-

96-well flat-bottom sterile microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

References

The Phenylisoserine Side Chain: A Linchpin in Taxol's Anticancer Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (Taxol), a potent antineoplastic agent, has revolutionized the treatment of various cancers. Its unique mechanism of action, the stabilization of microtubules, is critically dependent on its complex chemical structure. This technical guide delves into the pivotal role of the C-13 phenylisoserine side chain in Taxol's therapeutic efficacy. Through a comprehensive review of structure-activity relationship studies, quantitative analysis of analog bioactivity, and detailed experimental methodologies, this document elucidates how this side chain governs Taxol's binding to β-tubulin, promotes microtubule assembly, and ultimately triggers apoptotic cell death in cancer cells.

Introduction

Taxol, originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, is a cornerstone of modern chemotherapy.[1] Its primary molecular target is the microtubule, a dynamic polymer of α- and β-tubulin heterodimers essential for various cellular processes, most notably mitotic spindle formation during cell division.[2][3] Unlike other microtubule-targeting agents that induce depolymerization, Taxol uniquely functions by binding to the β-tubulin subunit within the microtubule, stabilizing the polymer and disrupting the delicate equilibrium of microtubule dynamics.[1][2] This leads to mitotic arrest and subsequent induction of apoptosis.[4][5]

The intricate three-dimensional structure of Taxol is composed of a complex diterpene core, the baccatin III scaffold, and a crucial ester side chain at the C-13 position, identified as N-benzoyl-β-phenylisoserine.[6][7] Extensive research has unequivocally demonstrated that this this compound side chain is indispensable for Taxol's potent anticancer activity.[7][8] This guide will provide a detailed exploration of the functional significance of this side chain, its key chemical moieties, and its intricate interactions with its biological target.

The Crucial Role of the this compound Side Chain in Tubulin Binding and Microtubule Stabilization

The interaction between Taxol and β-tubulin is a highly specific and saturable process, with the this compound side chain playing a central role in anchoring the drug to its binding pocket.[9][10] The conformation of this side chain is critical for its biological activity, with the "T-Taxol" conformation, where the C-2 benzoyl group is positioned between the two phenyl groups of the side chain, being widely accepted as the bioactive conformation.[7][11][12]

Key Functional Groups and Their Contributions

The this compound side chain possesses several key functional groups that are vital for its interaction with β-tubulin:

-

The C2' Hydroxyl Group: This hydroxyl group is considered critical for biological activity and is believed to act as a hydrogen bond donor, forming a crucial hydrogen bond with the backbone carbonyl of Arg-369 in β-tubulin.[11]

-

The N-Benzoyl Group: The N-benzoyl moiety contributes significantly to the binding affinity. Modifications to this group can modulate the activity of Taxol analogs.[13] The benzamido group is essential, and its removal leads to a substantial loss of microtubule-promoting activity.[14]

-

The 3'-Phenyl Group: The phenyl ring at the C-3' position is involved in hydrophobic interactions within the binding pocket of β-tublin.[11] Substitutions on this ring can influence the biological activity of Taxol derivatives.[13]

The following diagram illustrates the key functional groups of the this compound side chain and their proposed interactions within the Taxol binding site on β-tubulin.

Quantitative Analysis of this compound Side Chain Modifications

Structure-activity relationship (SAR) studies involving the synthesis and biological evaluation of Taxol analogs with modified this compound side chains have provided invaluable insights into its mechanism of action. These studies have consistently highlighted the stringent structural requirements for potent biological activity.

The following tables summarize the in vitro activity of selected Taxol analogs with modifications at the N-benzoyl and 3'-phenyl positions of the this compound side chain.

Table 1: In Vitro Activity of Taxol Analogs with N-Benzoyl Group Modifications

| Compound | Modification | Tubulin Assembly Activity (Relative to Taxol) | Cytotoxicity (IC50, nM) vs. B16 Melanoma Cells |

| Taxol (1) | N-Benzoyl (Reference) | 1.0 | 12 |

| Analog (2) | N-(p-Chlorobenzoyl) | Comparable to Taxol | 15 |

Data sourced from Georg et al. (1993).[13]

Table 2: In Vitro Activity of Taxol Analogs with 3'-Phenyl Group Modifications

| Compound | Modification | Tubulin Assembly Activity (Relative to Taxol) | Cytotoxicity (IC50, nM) vs. B16 Melanoma Cells |

| Taxol (1) | 3'-Phenyl (Reference) | 1.0 | 12 |

| Analog (3) | 3'-(p-Chlorophenyl) | Comparable to Taxol | 18 |

Data sourced from Georg et al. (1993).[13]

These data indicate that certain substitutions on the phenyl rings of the N-benzoyl and 3'-phenyl groups are well-tolerated, resulting in analogs with biological activities comparable to that of the parent compound, Taxol.[13] However, more significant structural alterations, such as homologation of the side chain, have been shown to drastically reduce activity. For instance, analogs with a one-carbon homologated side chain were found to be at least 27 times less active in the microtubule assembly assay.[15]

Taxol-Induced Signaling Pathways Leading to Apoptosis

The stabilization of microtubules by Taxol disrupts the normal progression of the cell cycle, leading to a block in the G2/M phase.[3][16] This mitotic arrest is a critical trigger for the induction of apoptosis, or programmed cell death. The signaling pathways activated by Taxol-induced mitotic block are complex and can be both p53-dependent and p53-independent.[4]

Key events in Taxol-induced apoptosis include:

-

Activation of the c-Jun NH2-terminal Kinase (JNK/SAPK) pathway: Taxol has been shown to activate the JNK signaling pathway, which is a common point for both gene induction and cell death.[17]

-

Phosphorylation and inactivation of anti-apoptotic proteins: Taxanes can induce the phosphorylation of Bcl-2 and Bcl-xL, thereby inactivating their anti-apoptotic functions.[16]

-

Induction of p53 and p21/WAF-1: The disruption of microtubule dynamics can lead to the upregulation of the tumor suppressor gene p53 and the cyclin-dependent kinase inhibitor p21.[16]

The following diagram illustrates a simplified signaling pathway for Taxol-induced apoptosis.

References

- 1. pnas.org [pnas.org]

- 2. sketchviz.com [sketchviz.com]

- 3. N-Benzoyl-(2R,3S)-3-phenylisoserine - Immunomart [immunomart.com]

- 4. Taxol-induced mitotic block triggers rapid onset of a p53-independent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 9. In vitro preparation of single filamentous microtubules optimized for dynamic and electrophoretic light sca... [protocols.io]

- 10. Taxol binds to polymerized tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The binding conformation of Taxol in β-tubulin: A model based on electron crystallographic density - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Study of the Bioactive Conformation of Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of biologically active taxol analogues with modified this compound side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Understanding tubulin–Taxol interactions: Mutations that impart Taxol binding to yeast tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity studies of antitumor taxanes: synthesis of novel C-13 side chain homologated taxol and taxotere analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Paclitaxel (Taxol)-induced Gene Expression and Cell Death Are Both Mediated by the Activation of c-Jun NH2-terminal Kinase (JNK/SAPK)* | Semantic Scholar [semanticscholar.org]

Methodological & Application

Asymmetric Synthesis of (2R,3S)-Phenylisoserine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Phenylisoserine and its derivatives are critical chiral building blocks in the pharmaceutical industry, most notably as the side chain of the potent anti-cancer drug Taxol® (paclitaxel) and its analogues. The precise stereochemistry of this α-hydroxy-β-amino acid is paramount to its biological activity, necessitating highly stereoselective synthetic strategies. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (2R,3S)-phenylisoserine, targeting researchers and professionals in drug development and organic synthesis.

Key Synthetic Strategies

Several robust methods have been established for the asymmetric synthesis of (2R,3S)-phenylisoserine. The most prominent and widely employed strategies include:

-

The Ojima β-Lactam Method: This approach involves the stereoselective cycloaddition of a chiral ester enolate with an imine to form a β-lactam, which is subsequently hydrolyzed to afford the desired phenylisoserine derivative. This method is renowned for its high diastereoselectivity and enantioselectivity.

-

Sharpless Asymmetric Aminohydroxylation (AA): This powerful method allows for the direct conversion of an alkene, typically a cinnamate ester, into a vicinal amino alcohol with high enantioselectivity. The regioselectivity of the addition can be controlled by the choice of the chiral ligand.

-

Proline-Catalyzed Asymmetric Mannich Reaction: An organocatalytic approach where L-proline catalyzes the asymmetric Mannich reaction between an aldehyde, an amine, and a ketone or another aldehyde, leading to the formation of a β-amino carbonyl compound which can be converted to this compound.

-

Enzymatic Kinetic Resolution: This biocatalytic method utilizes enzymes, most commonly lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture of this compound or its ester derivative, allowing for the separation of the desired enantiomer.

Data Presentation: Comparison of Key Synthetic Methods

The following table summarizes typical quantitative data for the different asymmetric synthetic routes to (2R,3S)-phenylisoserine derivatives.

| Method | Starting Material | Key Reagents/Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Typical Yield |

| Ojima β-Lactam Method | Chiral ester & Benzaldehyde imine | Lithium bis(trimethylsilyl)amide (LiHMDS), Chiral auxiliary | >99:1 (cis) | >98% | ~70-85% |

| Sharpless AA | Methyl cinnamate | AD-mix-β, K₂OsO₂(OH)₄, MeSO₂NH₂ | >20:1 | >99% | ~80-90% |

| Proline-Catalyzed Mannich | Benzaldehyde, p-anisidine, Acetone | L-Proline | ~95:5 (syn) | >99% | ~75-85% |

| Enzymatic Kinetic Resolution | Racemic N-benzoyl-phenylisoserine methyl ester | Lipase (e.g., Novozym 435), Acyl donor | N/A | >99% (for resolved ester) | ~45-50% (for one enantiomer) |

Experimental Protocols

Ojima β-Lactam Method

This protocol describes the synthesis of a chiral β-lactam precursor to (2R,3S)-phenylisoserine.

Step 1: Formation of the Lithium Enolate A solution of a chiral ester (e.g., derived from (1R,2S)-2-phenyl-1-cyclohexanol) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon). A solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (1.1 equivalents) is added dropwise, and the mixture is stirred for 30-60 minutes at -78 °C to generate the lithium enolate.

Step 2: Imine Formation (in situ or pre-formed) In a separate flask, benzaldehyde and an amine (e.g., p-anisidine) are reacted in the presence of a dehydrating agent (e.g., MgSO₄) in a suitable solvent like CH₂Cl₂ to form the corresponding imine. The imine is then dissolved in anhydrous THF.

Step 3: [2+2] Cycloaddition The freshly prepared imine solution is added dropwise to the cold (-78 °C) lithium enolate solution. The reaction mixture is stirred at -78 °C for 2-4 hours.

Step 4: Work-up and Purification The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the cis-β-lactam.

Step 5: Hydrolysis of the β-Lactam The purified β-lactam is dissolved in a mixture of methanol and concentrated hydrochloric acid and heated to reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure. The residue is then N-benzoylated using benzoyl chloride and a base (e.g., triethylamine) to yield N-benzoyl-(2R,3S)-phenylisoserine methyl ester.

Sharpless Asymmetric Aminohydroxylation

This protocol details the direct aminohydroxylation of methyl cinnamate.

Step 1: Preparation of the Reaction Mixture To a round-bottom flask equipped with a magnetic stirrer is added AD-mix-β (commercially available mixture of (DHQ)₂PHAL, K₃Fe(CN)₆, and K₂CO₃) and a solvent system of tert-butanol and water (1:1). The mixture is stirred at room temperature until all solids have dissolved, and then cooled to 0 °C. Methylsulfonylamide (MeSO₂NH₂) is added, followed by potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄).

Step 2: Addition of the Alkene Methyl cinnamate is added to the reaction mixture at 0 °C.

Step 3: Reaction Monitoring The reaction is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.